5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin
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Overview
Description
5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of metalloporphyrins when metal ions are introduced.
Substitution: The methylphenyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin quinones, while reduction can yield metalloporphyrins .
Scientific Research Applications
Chemistry: 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. It serves as a precursor for the preparation of metalloporphyrins, which are important in catalysis and materials science .
Biology and Medicine: In biological research, this compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .
Industry: The compound is also explored for its applications in the development of sensors and electronic devices. Its unique electronic properties make it suitable for use in organic photovoltaics and other electronic applications .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups instead of methyl groups, which can influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin:
Uniqueness: The methyl groups provide a balance between hydrophobicity and electronic effects, making it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
5,10,15,20-tetrakis(4-methylphenyl)-21,22-dihydroporphyrin |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49-50H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOMLEHGHNPLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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